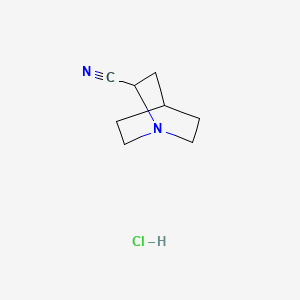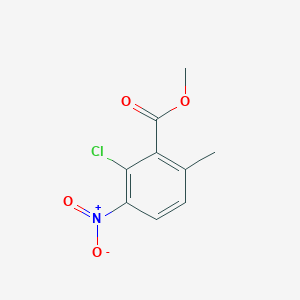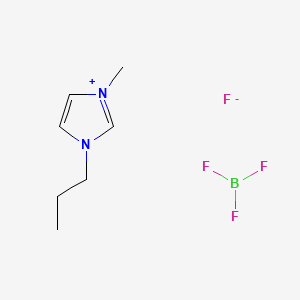
Oxo(oxoauriooxy)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(oxoauriooxy)gold, also known as digold trioxide or gold(III) oxide, is a compound with the molecular formula Au₂O₃. It is a black powder that gradually decomposes when exposed to normal temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxo(oxoauriooxy)gold can be synthesized by heating gold hydroxide at temperatures between 140°C and 150°C until a constant weight is achieved. This process results in the formation of Au₂O₃. The compound can also be prepared by the reaction of gold with oxygen at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is typically produced through controlled oxidation processes. These methods involve the careful regulation of temperature and oxygen concentration to ensure the formation of the desired compound without significant decomposition .
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(oxoauriooxy)gold undergoes several types of chemical reactions, including:
Oxidation: The compound can be reduced to elemental gold by exposure to carbon monoxide or hydrogen peroxide.
Reduction: It can be reduced to gold(I) oxide at temperatures around 160°C and to elemental gold at 250°C.
Substitution: The compound can react with hydrochloric acid, nitric acid, sodium hydroxide, or sodium cyanide solutions
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid (HCl): Dissolves the compound to form chloroauric acid.
Nitric Acid (HNO₃): Reacts with the compound to form gold nitrate.
Sodium Hydroxide (NaOH): Forms sodium aurate.
Sodium Cyanide (NaCN): Forms sodium dicyanoaurate.
Major Products Formed
The major products formed from these reactions include elemental gold, gold(I) oxide, chloroauric acid, gold nitrate, sodium aurate, and sodium dicyanoaurate .
Wissenschaftliche Forschungsanwendungen
Oxo(oxoauriooxy)gold has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit enzyme activity and induce cytogenetic damage
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of oxo(oxoauriooxy)gold involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity, such as Na/K-ATPase, by binding to specific sites on the enzyme. This inhibition can lead to cytotoxic effects, making it a potential anticancer agent . Additionally, the compound can interact with DNA and proteins, leading to redox processes and further contributing to its cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Oxo(oxoauriooxy)gold can be compared with other similar compounds, such as:
Gold(I) Oxide (Au₂O): Similar in composition but differs in oxidation state and reactivity.
Potassium Ferrate (K₂FeO₄): Another transition metal oxo complex with different metal and oxidation state.
Osmium Tetroxide (OsO₄): A well-known oxidizing agent with different metal and oxidation state
Uniqueness
Its ability to undergo multiple types of reactions and its potential as an anticancer agent further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
oxo(oxoauriooxy)gold |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXXODKTLDKCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Au]O[Au]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.931 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)



![(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(2,4-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B8245153.png)




